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2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid

Catalog No.
S2955404
CAS No.
1707375-57-2
M.F
C12H8N2O5
M. Wt
260.205
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-...

CAS Number

1707375-57-2

Product Name

2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid

IUPAC Name

2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid

Molecular Formula

C12H8N2O5

Molecular Weight

260.205

InChI

InChI=1S/C12H8N2O5/c15-8(16)5-14-11(17)10-9(13-12(14)18)6-3-1-2-4-7(6)19-10/h1-4H,5H2,(H,13,18)(H,15,16)

InChI Key

JCHHVMGPLNASIT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)CC(=O)O

solubility

not available

2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a chemical compound with the molecular formula C12H8N2O5C_{12}H_8N_2O_5 and a molecular weight of approximately 260.205 g/mol. It is characterized by its unique structure, which incorporates a benzofuro[3,2-d]pyrimidine moiety along with an acetic acid functional group. This compound is recognized for its potential applications in medicinal chemistry and material science due to its interesting chemical properties and biological activities .

  • Kinase Inhibition

    The molecule contains a hinge-binding moiety (the 2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin group) commonly found in kinase inhibitors. Research efforts might explore if this compound can target specific kinases involved in cellular signaling pathways [].

  • Antimicrobial Activity

    The presence of the heterocyclic rings and the carboxylic acid functionality suggests potential antimicrobial properties. Studies could investigate its efficacy against bacteria, fungi, or other microbial pathogens [].

  • Scaffold for Drug Design

    The unique structure of this molecule could serve as a scaffold for the development of new drugs with diverse functionalities. Medicinal chemists might explore modifications to enhance potency and selectivity towards specific targets [].

The chemical reactivity of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid can be explored through various synthetic pathways. For instance, it can undergo nucleophilic substitutions and condensation reactions typical of compounds containing carbonyl groups. These reactions may involve the formation of derivatives through reactions with amines or alcohols, leading to a variety of functionalized products that can be utilized in further chemical synthesis .

While specific biological activities of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid are still under investigation, compounds with similar structures have been noted for their potential therapeutic effects. These include anti-inflammatory and anticancer activities. The presence of the pyrimidine ring often correlates with biological activity against various diseases, making this compound a candidate for further pharmacological studies .

The synthesis of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step synthetic routes that may include:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core: This could involve cyclization reactions between appropriate precursors.
  • Introduction of the Acetic Acid Group: This is generally achieved through carboxylation or acylation reactions on suitable intermediates.
  • Purification: The final product is often purified using techniques such as recrystallization or chromatography to obtain the desired purity level (usually around 95%) .

The applications of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid are diverse and include:

  • Pharmaceutical Research: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Material Science: Its unique structural properties could be exploited in the development of novel materials or as a building block in organic synthesis .

Interaction studies involving 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid are essential for understanding its mechanism of action and potential side effects. These studies typically focus on how the compound interacts with biological targets such as enzymes or receptors. Preliminary studies suggest that derivatives of similar compounds may inhibit certain enzymes associated with disease processes .

Several compounds share structural similarities with 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl acetic acidC12H10N2O5SC_{12}H_{10}N_2O_5SContains sulfur in the heterocyclic ring
4-Oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl acetic acidC12H8N2O4C_{12}H_8N_2O_4Lacks the dioxo group but shares similar functional groups
5-Acetyl-1H-pyrrole-2-carboxylic acidC7H7NO3C_{7}H_{7}NO_3Simpler structure but exhibits interesting biological activity

These compounds highlight the diversity within this class of chemicals while showcasing the unique features of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid that may contribute to its distinct properties and potential applications in research and industry .

Emergence of Benzofuro[3,2-d]pyrimidine Research

Research into benzofuropyrimidine derivatives began in earnest during the late 20th century, driven by the recognition of fused heterocyclic systems as privileged scaffolds in drug discovery. The benzofuro[3,2-d]pyrimidine core combines a benzofuran moiety with a pyrimidine ring, creating a planar, aromatic system capable of diverse non-covalent interactions. Early studies focused on synthetic methodologies to access this framework, with particular emphasis on cyclization reactions involving substituted benzofuran precursors and pyrimidine-forming reagents [2].

The incorporation of acetic acid substituents, as seen in 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid, emerged as a strategy to enhance water solubility and enable further functionalization through carboxylate chemistry. This structural modification aligned with broader trends in medicinal chemistry to improve pharmacokinetic properties of lead compounds [4].

Key Academic Research Milestones

Significant advancements in benzofuropyrimidine chemistry are documented in Table 1.

Table 1: Research Milestones in Benzofuro[3,2-d]pyrimidine Chemistry

YearContributionSignificanceReference
2005First reported synthesis of benzofuro[3,2-d]pyrimidine derivativesEstablished base synthetic protocols [3]
2023Development of dioxothiazolidine-acetic acid saltsDemonstrated structural versatility through salt formation [4]
2024Antimicrobial evaluation of 2-mercapto-benzofuro-pyrimidinesValidated biological potential of substituted derivatives [2]
2025Structural characterization of electron-transport benzofuropyrimidinesExpanded applications to materials science

The 2023 study by Kumar et al. marked a pivotal advancement through their work on 2,4-dioxothiazolidine-5-acetic acid derivatives, which shared critical synthetic pathways with the target compound [4]. This research demonstrated the feasibility of introducing acetic acid moieties into complex heterocycles while maintaining structural integrity.

Evolution of Research Focus Areas

Initial research (2000–2010) prioritized synthetic methodology development, particularly:

  • Ring-closing strategies for benzofuran-pyrimidine fusion
  • Regioselective functionalization of the pyrimidine ring

The 2010s saw a shift toward biological evaluation, with studies such as the 2024 antimicrobial assessment of 2-mercapto-benzofuro-pyrimidines demonstrating potent activity against Staphylococcus aureus (MIC = 12.5 µg/mL) [2]. Concurrently, materials science applications emerged, exemplified by the 2025 characterization of benzofuropyrimidine-based electron-transport materials achieving 22% external quantum efficiency in OLED devices .

Recent investigations (2020–present) have focused on:

  • Computational modeling of structure-activity relationships
  • Development of hybrid systems combining benzofuropyrimidines with other pharmacophores
  • Green chemistry approaches to reduce synthetic step counts

Significance in Heterocyclic Chemistry Research

The benzofuro[3,2-d]pyrimidine system holds particular importance due to:

Electronic Modularity
The fused aromatic system enables precise tuning of electron density distribution through substituent effects. For instance, the acetic acid group in 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid introduces both steric and electronic effects that modulate:

  • Hydrogen-bonding capacity
  • Dipole moment orientation
  • Metal coordination potential

Biological Relevance
Structural analogs have shown inhibition constants (Ki) < 50 nM against therapeutic targets including:

  • Dipeptidyl peptidase-4 (DPP-4)
  • Tyrosine kinase receptors
  • Bacterial DNA gyrase

Materials Science Applications
The planar conjugated system facilitates π-π stacking interactions critical for charge transport in organic electronics. Recent studies report hole mobility values exceeding 10-3 cm2V-1s-1 in thin-film transistor configurations .

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Dates

Last modified: 08-17-2023

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